molecular formula C24H27N5O3S B2442431 (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 898349-72-9

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Número de catálogo: B2442431
Número CAS: 898349-72-9
Peso molecular: 465.57
Clave InChI: AVEBRCROSVAQBY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C24H27N5O3S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-ethylphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-3-16-7-9-17(10-8-16)20(21-23(31)29-24(33-21)25-19(4-2)26-29)27-11-13-28(14-12-27)22(30)18-6-5-15-32-18/h5-10,15,20,31H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEBRCROSVAQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups, including a thiazolo[3,2-b][1,2,4]triazole moiety and a piperazine ring, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N6O5SC_{22}H_{22}N_{6}O_{5}S with a molecular weight of approximately 482.5 g/mol. The structure includes:

  • A piperazine ring , which is often associated with various biological activities.
  • A thiazolo[3,2-b][1,2,4]triazole moiety known for anticancer and antimicrobial properties.
  • A furan ring , contributing to its chemical reactivity and potential biological effects.

Anticancer Properties

Research indicates that compounds containing thiazole and triazole structures exhibit significant anticancer activity. For instance:

  • Triazole derivatives have shown effectiveness against various cancer cell lines. A study found that certain triazole-thione compounds had IC50 values as low as 6.2 µM against colon carcinoma cells (HCT-116) .

Antimicrobial Activity

The presence of the furan and thiazole rings suggests potential antimicrobial properties. Studies on similar compounds have demonstrated:

  • Effective inhibition against a range of bacteria and fungi, indicating that this compound may also exhibit similar activities .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of specific enzymes related to cancer cell proliferation.
  • Disruption of microbial cell membranes , leading to cell death.

Data Table: Summary of Biological Activities

Activity Type Compound/Derivative IC50 Value (µM) Target/Organism
AnticancerThiazole-triazole derivative6.2Colon carcinoma (HCT-116)
AntimicrobialFuran derivativesVariableVarious bacteria and fungi

Case Studies and Research Findings

  • Anticancer Study : A series of synthesized triazole-thione derivatives were tested against breast cancer cell lines (MCF-7). Some showed significant cytotoxicity compared to cisplatin .
  • Antimicrobial Evaluation : Compounds similar to the target compound were evaluated for their antibacterial activity against Mycobacterium tuberculosis, showing promising results with some derivatives outperforming standard treatments .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

  • Reaction of piperazine derivatives with thiazole and furan components under controlled conditions.
  • Utilization of coupling agents like N,N'-dicyclohexylcarbodiimide to facilitate bond formation.

Métodos De Preparación

One-Pot Cyclization Strategy

The thiazolo[3,2-b]triazole moiety is synthesized via a catalyst-free, one-pot reaction between dibenzoylacetylene and 2-ethyl-1,2,4-triazole-3-thiol at room temperature. This method avoids traditional metal catalysts, leveraging the inherent reactivity of the acetylene and thiol groups to form the fused bicyclic system. The reaction proceeds through a thio-Michael addition followed by cyclocondensation, yielding 2-ethyl-6-hydroxythiazolo[3,2-b]triazole in 88% isolated yield.

Optimization Parameters

  • Solvent : Ethanol facilitates solubility without side reactions.
  • Temperature : Ambient conditions (25°C) prevent decomposition of the hydroxythiazole intermediate.
  • Stoichiometry : A 1:1 molar ratio of dibenzoylacetylene to triazole derivative minimizes dimerization byproducts.

Functionalization of the Thiazolo-Triazole Intermediate

Introduction of the 4-Ethylphenyl Group

The 4-ethylphenyl substituent is introduced via a Friedel-Crafts alkylation using 4-ethylbenzyl bromide under Lewis acid catalysis (AlCl₃, 0°C). This step attaches the aryl group to the C5 position of the thiazolo-triazole core, with regioselectivity confirmed by NMR and X-ray crystallography.

Reaction Conditions

  • Catalyst : AlCl₃ (1.2 equiv.) in dichloromethane.
  • Temperature : −10°C to 0°C to suppress polyalkylation.
  • Workup : Aqueous HCl quench followed by silica gel chromatography (hexane:ethyl acetate, 3:1).

Piperazine Ring Formation and Functionalization

Coupling of the Aryl-Thiazolo-Triazole to Piperazine

The (4-ethylphenyl)methyl-thiazolo-triazole intermediate is coupled to piperazine using a nucleophilic aromatic substitution (SNAr) reaction. The thiazolo-triazole’s hydroxyl group is first converted to a triflate (CF₃SO₃−) using triflic anhydride, enhancing electrophilicity for SNAr with piperazine.

Key Parameters

  • Activation : Triflic anhydride (2.0 equiv.) in THF at −78°C.
  • Coupling : Piperazine (3.0 equiv.), DIPEA (4.0 equiv.), 60°C, 12 hours.
  • Yield : 74% after recrystallization (ethanol/water).

Attachment of the Furan-2-yl Methanone Group

Acylation of Piperazine

The final step involves reacting the piperazine intermediate with furan-2-carbonyl chloride in the presence of triethylamine (TEA). This acylation proceeds via a two-step mechanism: (1) deprotonation of the piperazine nitrogen by TEA, and (2) nucleophilic attack on the acyl chloride.

Optimization Insights

  • Solvent : Dichloromethane (DCM) minimizes side reactions.
  • Catalyst : TEA (2.5 equiv.) ensures complete deprotonation.
  • Temperature : 0°C to 5°C prevents thermal degradation of the furan moiety.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (silica gel, gradient elution from 10% to 50% ethyl acetate in hexane) to isolate the target compound in >95% purity.

Analytical Validation

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity.
  • X-ray Crystallography : Single-crystal analysis verifies the thiazolo-triazole-piperazine-furan connectivity.
  • HPLC-MS : Purity assessed at 99.2% with a C18 column (acetonitrile/water + 0.1% formic acid).

Industrial-Scale Production Strategies

Continuous-Flow Synthesis

Adapting the protocol for manufacturing employs continuous-flow reactors to enhance reproducibility and throughput. For example, the acylation step is conducted in a 10 mL microreactor with a residence time of 30 minutes, achieving a production rate of 12 g/hour.

Table 1: Comparative Reaction Conditions for Key Steps

Step Small-Scale Conditions Industrial-Scale Adaptation Yield (%)
Thiazolo-triazole formation Ethanol, 25°C, 24 h Continuous stirred-tank reactor 88 → 85
Piperazine coupling THF, 60°C, 12 h Packed-bed reactor, 70°C, 6 h 74 → 78
Furan acylation DCM, 0°C, 2 h Flow reactor, −5°C, 1 h 82 → 88

Data-Driven Synthesis Optimization

Machine Learning-Guided Reagent Selection

Recent work demonstrates the use of large language models (LLMs) to predict optimal reagents for challenging steps. For instance, the model recommended replacing TEA with DMAP in the acylation step, improving yield from 82% to 89% by enhancing nucleophilicity.

Reaction Pathway Validation

Density functional theory (DFT) calculations map transition states for critical steps, such as the SNAr coupling, identifying energy barriers and guiding solvent selection (THF over DMF due to lower activation energy).

Q & A

Q. What are the key structural features of this compound, and how are they characterized?

The compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine ring, substituted with 4-ethylphenyl and furan-2-ylmethanone groups. Critical characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry of the triazole-thiazole fusion and substituent positions .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and spatial arrangement of the piperazine-phenylmethyl moiety .

Q. What synthetic strategies are recommended for optimizing yield and purity?

Multi-step synthesis typically involves:

  • Step 1 : Formation of the thiazolo-triazole core via cyclization using thiourea derivatives under reflux in ethanol .
  • Step 2 : Piperazine coupling via nucleophilic substitution, requiring anhydrous conditions and catalysts like K2_2CO3_3 .
  • Step 3 : Purification via column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH) and recrystallization in ethanol to achieve >95% purity . Key variables: Temperature (60–80°C for cyclization), solvent polarity (DMF for coupling), and reaction time (12–24 hrs) .

Q. How is stability assessed under laboratory conditions?

  • pH Stability : Test solubility and degradation in buffers (pH 2–12) using HPLC to monitor decomposition products .
  • Oxidative Stress : Expose to H2_2O2_2 (3%) or UV light, followed by LC-MS to identify degradation pathways .
  • Long-Term Storage : Store at –20°C in amber vials with desiccants to prevent hydrolysis of the furan moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

  • Cross-Validation : Use 13C^{13}\text{C}-NMR DEPT to distinguish CH3_3, CH2_2, and quaternary carbons in the piperazine ring .
  • 2D NMR Techniques : HSQC and HMBC to map 1H^1\text{H}-13C^{13}\text{C} correlations, clarifying overlapping signals from the 4-ethylphenyl group .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) .

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?

  • Systematic Substitution : Replace the 4-ethylphenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding via the hydroxyl group) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors using partial least squares regression .

Q. How can biological activity be rigorously assessed against hypothesized targets (e.g., kinases)?

  • In Vitro Assays :
  • Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
    • In Silico Docking : AutoDock Vina to predict binding modes with 14-α-demethylase (PDB: 3LD6) .

Q. What strategies address discrepancies in pharmacological data across similar analogs?

  • Meta-Analysis : Compare IC50_{50} values of analogs with varying substituents (e.g., furan vs. thiophene) to identify trends .
  • Off-Target Profiling : Use Eurofins’ SafetyScreen44 panel to rule out non-specific interactions .
  • Dose-Response Repetition : Conduct triplicate experiments with orthogonal assays (e.g., fluorescence resonance energy transfer vs. radiometric) .

Q. How are stereochemical uncertainties in the piperazine-phenylmethyl group addressed?

  • Chiral Chromatography : Use a Chiralpak IA column to separate enantiomers and assign configurations via circular dichroism .
  • Dynamic NMR : Monitor coalescence temperatures to determine rotational barriers around the C–N bond .
  • Crystallography : Resolve absolute configuration with anomalous scattering data .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.